molecular formula C20H39NO6 B135371 N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide CAS No. 147025-06-7

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide

Cat. No.: B135371
CAS No.: 147025-06-7
M. Wt: 389.5 g/mol
InChI Key: YNPQAQWLYWACJR-LASHMREHSA-N
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Description

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide: is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with multiple hydroxyl groups, a dodecyloxy chain, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using a suitable precursor such as a hexose derivative under acidic conditions.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through selective hydroxylation reactions. Common reagents for this step include osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Attachment of the Dodecyloxy Chain: The dodecyloxy chain is attached via an etherification reaction, typically using dodecanol and a strong acid catalyst like sulfuric acid (H2SO4).

    Acetamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dodecyloxy chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Formation of amines

    Substitution: Formation of substituted ethers

Scientific Research Applications

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound. Its hydroxyl and acetamide groups may interact with biological molecules, making it a candidate for drug development.

    Medicine: Explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors.

    Industry: Used in the development of specialty chemicals and materials. Its unique properties may be leveraged in the production of surfactants, emulsifiers, or other functional materials.

Mechanism of Action

The mechanism by which N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide exerts its effects depends on its specific application:

    Biological Mechanism: In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The hydroxyl groups can form hydrogen bonds with amino acid residues, while the dodecyloxy chain can interact with hydrophobic pockets.

    Chemical Mechanism: In chemical reactions, the compound’s functional groups (hydroxyl, acetamide, and ether) can participate in various reactions, influencing the reaction pathway and product distribution.

Comparison with Similar Compounds

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide can be compared with other similar compounds, such as:

    N-(2-Dodecyloxy-4,5-dihydroxy-tetrahydro-pyran-3-yl)-acetamide: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-propionamide: Contains a propionamide group instead of an acetamide group, which may influence its chemical and biological properties.

    N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-benzamide: Contains a benzamide group, which introduces aromaticity and may alter its interaction with biological targets.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications may uncover new uses and enhance our understanding of its potential.

Properties

CAS No.

147025-06-7

Molecular Formula

C20H39NO6

Molecular Weight

389.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-dodecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C20H39NO6/c1-3-4-5-6-7-8-9-10-11-12-13-26-20-17(21-15(2)23)19(25)18(24)16(14-22)27-20/h16-20,22,24-25H,3-14H2,1-2H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1

InChI Key

YNPQAQWLYWACJR-LASHMREHSA-N

SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C

Isomeric SMILES

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C

Origin of Product

United States

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